molecular formula C7H2F5IO3S B12861139 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate

2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate

Cat. No.: B12861139
M. Wt: 388.05 g/mol
InChI Key: QZDFSDFPSPOMBF-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate is a useful research compound. Its molecular formula is C7H2F5IO3S and its molecular weight is 388.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H2F5IO3S

Molecular Weight

388.05 g/mol

IUPAC Name

(2,4-difluoro-5-iodophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H2F5IO3S/c8-3-1-4(9)6(2-5(3)13)16-17(14,15)7(10,11)12/h1-2H

InChI Key

QZDFSDFPSPOMBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)F)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 2,4-Difluoro-5-iodophenyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In advanced medicinal chemistry and active pharmaceutical ingredient (API) development, the strategic installation of halogens and pseudohalogens on aromatic scaffolds is critical for downstream functionalization[1]. 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate (CAS: 1936533-72-0)[2] represents a highly specialized building block featuring orthogonal reactive sites. The molecule contains an iodine atom and a trifluoromethanesulfonate (triflate) group, both of which are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Because oxidative addition of palladium typically occurs at the carbon-iodine bond faster than at the carbon-triflate bond, this molecule allows researchers to perform sequential, site-selective couplings without requiring intermediate protection/deprotection steps. The electron-withdrawing nature of the two fluorine atoms and the triflate group further modulates the electronic environment of the ring, enhancing its electrophilicity[3].

Mechanistic Pathway: Phenol Triflation

The synthesis of 2,4-difluoro-5-iodophenyl trifluoromethanesulfonate is achieved via the O-sulfonylation of its direct precursor, 2,4-difluoro-5-iodophenol . The reaction utilizes trifluoromethanesulfonic anhydride ( Tf2​O ) in the presence of a non-nucleophilic organic base (typically pyridine or N,N -diisopropylethylamine) within an anhydrous, aprotic solvent system[3].

Causality in Reagent Selection:

  • Trifluoromethanesulfonic Anhydride ( Tf2​O ): Preferred over triflyl chloride ( TfCl ) due to its superior electrophilicity, which is necessary to overcome the reduced nucleophilicity of the phenol oxygen caused by the strongly electron-withdrawing fluorine substituents.

  • Pyridine: Acts as both an acid scavenger and a nucleophilic catalyst. It attacks Tf2​O to form a highly reactive N -trifluoromethylsulfonylpyridinium intermediate, which subsequently transfers the triflyl group to the phenoxide.

  • Dichloromethane (DCM): Provides excellent solubility for the reactants and supports the low temperatures required to control the reaction's exothermicity.

MechanisticPathway A 2,4-Difluoro-5-iodophenol (Nucleophile) D N-Triflylpyridinium Intermediate A->D O-Sulfonylation B Pyridine (Base/Catalyst) C Triflic Anhydride (Tf2O) (Electrophile) B->C Nucleophilic Attack C->D Formation E 2,4-Difluoro-5-iodophenyl triflate (Product) D->E Product Yield F Pyridinium Triflate (Byproduct) D->F Acid Scavenged

Synthesis logic and intermediate formation during the triflation of the phenolic precursor.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, the stoichiometry must strictly account for the moisture sensitivity of Tf2​O . A slight excess of both the anhydride and the base is required to drive the reaction to completion.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Theoretical)Function
2,4-Difluoro-5-iodophenol256.011.0010.0 mmol (2.56 g)Limiting Reagent / Substrate
Trifluoromethanesulfonic Anhydride282.141.2012.0 mmol (3.38 g)Electrophile / Triflyl Source
Pyridine (Anhydrous)79.101.5015.0 mmol (1.18 g)Base / Catalyst
Dichloromethane (Anhydrous)84.93N/A0.2 M (50 mL)Solvent
2,4-Difluoro-5-iodophenyl triflate332.061.0010.0 mmol (3.32 g)Target Product[3]

Step-by-Step Experimental Protocol

The following methodology establishes a rigorously controlled environment to prevent the hydrolysis of Tf2​O into triflic acid, which would otherwise degrade the starting material and lower the yield.

Phase 1: Preparation and Initiation
  • System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with high-purity Argon (or Nitrogen) for 15 minutes to establish a strictly inert atmosphere[3].

  • Substrate Dissolution: Charge the flask with 2,4-difluoro-5-iodophenol (2.56 g, 10.0 mmol). Inject anhydrous dichloromethane (50 mL) via syringe. Stir until complete dissolution is achieved.

  • Base Addition: Inject anhydrous pyridine (1.21 mL, 15.0 mmol) into the reaction mixture.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophile Addition
  • Controlled Triflation: Draw trifluoromethanesulfonic anhydride (2.02 mL, 12.0 mmol) into a gas-tight syringe. Add the Tf2​O dropwise over 15–20 minutes.

    • Causality: Tf2​O reacts violently with moisture and exothermically with phenols. Dropwise addition at 0 °C prevents thermal runaway and suppresses side reactions, such as the polymerization of the solvent or degradation of the aromatic ring.

  • Reaction Maturation: Remove the ice bath 30 minutes post-addition. Allow the reaction mixture to slowly warm to ambient room temperature (approx. 20–25 °C) and stir for an additional 2–4 hours.

Phase 3: Quenching, Extraction, and Purification
  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via TLC (Hexanes/EtOAc 9:1) or LC-MS to confirm the complete consumption of the starting phenol.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by adding 20 mL of ice-cold water.

    • Causality: Water hydrolyzes any unreacted Tf2​O into water-soluble triflic acid, which is subsequently neutralized or washed away.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing & Drying: Combine the organic phases. Wash sequentially with 1 M HCl (20 mL) to remove residual pyridine, saturated aqueous NaHCO3​ (20 mL) to neutralize residual acid, and brine (20 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure 2,4-difluoro-5-iodophenyl trifluoromethanesulfonate.

Workflow S1 Inert Setup & Dissolution S2 Tf2O Addition @ 0 °C S1->S2 S3 Reaction Maturation S2->S3 S4 Aqueous Quench & Extraction S3->S4 S5 Silica Gel Purification S4->S5

Sequential workflow for the synthesis and isolation of the target aryl triflate.

Self-Validating Analytical Signatures

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be met:

  • 19 F NMR Spectroscopy: This is the most diagnostic tool for this molecule. The spectrum will exhibit three distinct signals. The newly installed triflate group ( −CF3​ ) will appear as a sharp singlet typically around -73.0 to -74.0 ppm . The two aromatic fluorines will appear at distinct chemical shifts, exhibiting complex coupling (due to F-F, F-H, and F-I interactions) compared to the starting phenol.

  • Mass Spectrometry (ESI/APCI): The compound has a molecular weight of 332.06 g/mol [3]. In negative ionization mode (if applicable, though triflates often require specific MS conditions or GC-MS), the exact mass must match the theoretical isotopic distribution, heavily influenced by the monoisotopic mass of Iodine (126.90 Da).

References

  • Buy 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate (EVT-12995369)
  • Source: chemicalbook.
  • Source: acs.

Sources

Methodological & Application

Chemoselective cross-coupling of the iodine vs triflate group in 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Drug Development

2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate is a highly versatile, polyfunctional building block utilized extensively in the synthesis of complex fluorinated pharmaceuticals and agrochemicals[1]. The molecule features an electron-deficient difluoroarene core decorated with two distinct electrophilic handles: an aryl iodide (C–I) and an aryl triflate (C–OTf).

For drug development professionals, the ability to sequentially and orthogonally functionalize these two sites—without the need for intermediate protecting group manipulations—represents a powerful, atom-economical strategy for library generation and late-stage functionalization.

Mechanistic Causality: The Orthogonal Reactivity of C–I vs. C–OTf

The foundation of this chemoselective protocol lies in the differential activation energies required for the oxidative addition of a transition metal (such as Palladium or Nickel) into the respective carbon-heteroatom bonds.

The established order of reactivity for leaving groups on an aromatic ring is strictly iodide > triflate > bromide [2].

  • The C–I Bond (Position 5): The intrinsic bond dissociation energy (BDE) of the C–I bond is relatively low (~65 kcal/mol). Furthermore, the two fluorine atoms at the 2- and 4-positions exert a strong inductive electron-withdrawing effect, lowering the lowest unoccupied molecular orbital (LUMO) of the arene. This makes the C–I bond highly susceptible to rapid oxidative addition by an electron-rich Pd(0) or Ni(0) center at mild temperatures (20–50 °C), allowing for completely selective cross-coupling at the iodine-bearing carbon[3].

  • The C–OTf Bond (Position 1): The C–O bond of the triflate is significantly stronger (BDE >100 kcal/mol). While it is an excellent pseudohalide, it requires a higher activation energy to undergo oxidative addition. Consequently, the C–OTf bond remains intact during the initial C–I coupling, provided the temperature is strictly controlled and moderately electron-donating ligands are used. Once the iodine is replaced, the C–OTf bond can be selectively cleaved in a second phase using elevated temperatures (80–100 °C) and highly electron-rich, sterically demanding ligands (e.g., XPhos)[4].

Workflow Visualization

G Start 2,4-Difluoro-5-iodophenyl triflate (Intact Substrate) Step1 Phase 1: C-I Coupling Pd(II), Mild Base, 40°C Start->Step1 Intermediate Mono-Coupled Aryl Triflate (C-OTf Retained) Step1->Intermediate Fast Oxidative Addition Step2 Phase 2: C-OTf Coupling Pd(0), Strong Base, 90°C Intermediate->Step2 Product Di-Coupled Target Molecule (Fully Functionalized) Step2->Product Slower Oxidative Addition

Logical workflow for the chemoselective sequential cross-coupling of 2,4-difluoro-5-iodophenyl triflate.

Quantitative Reaction Parameters & Selectivity

To ensure reproducible chemoselectivity, the reaction parameters must be tightly controlled. The table below summarizes the optimal conditions required to differentiate the two electrophilic sites.

Electrophilic SiteLeaving GroupRelative ReactivityOptimal Catalyst SystemTemp RangeTarget SelectivityTypical Yield
C–I (Position 5) IodideExtremely HighPdCl₂(PPh₃)₂ (2 mol%)25–45 °C>99% (C–I over C–OTf)85–95%
C–OTf (Position 1) TriflateModeratePd₂(dba)₃ / XPhos (2-4 mol%)80–100 °CN/A (Terminal Step)75–88%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific analytical checkpoints, the researcher can confirm the mechanistic integrity of the intermediate before proceeding to the next phase.

Phase 1: Chemoselective Suzuki-Miyaura Coupling at the C–I Position

Causality of Design: The choice of PdCl₂(PPh₃)₂ as the precatalyst is deliberate. The triphenylphosphine ligands provide sufficient electron density to the Pd center to breach the low activation barrier of the C–I bond, but not enough to activate the C–OTf bond at 40 °C[3]. A biphasic solvent system (THF/Water) with a mild base (Na₂CO₃) prevents the premature hydrolysis of the triflate group, which is a common failure mode when using monophasic strong bases.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under an argon atmosphere, charge 2,4-difluoro-5-iodophenyl trifluoromethanesulphonate (1.0 equiv), the desired arylboronic acid (1.05 equiv), and PdCl₂(PPh₃)₂ (2 mol%). Note: The strict 1.05 equivalent limit of boronic acid prevents trace di-coupling.

  • Solvent Addition: Add a degassed mixture of THF and water (4:1 v/v, 0.2 M relative to the substrate).

  • Base Addition: Introduce aqueous Na₂CO₃ (2.0 M, 2.0 equiv) dropwise.

  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 4–6 hours.

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Withdraw a 50 µL aliquot from the organic layer. Dilute with EtOAc and analyze via LC-MS. The system is validated if the mass spectrum shows the complete disappearance of the starting mass (m/z ~388) and the exclusive presence of the mono-coupled product. Crucially, there must be no signals corresponding to the di-coupled mass or the hydrolyzed phenol.

  • Workup: Cool the mixture to room temperature. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography (Hexanes/EtOAc). Validate the structural integrity of the retained triflate group via ¹⁹F NMR; the spectrum must display a characteristic singlet at approximately -74 ppm (the -CF₃ group), alongside the signals for the two aryl fluorines.

Phase 2: Orthogonal Functionalization at the C–OTf Position

Causality of Design: With the iodine handle functionalized, the remaining C–OTf bond is now the primary electrophile. Activating this bond requires a more electron-rich and sterically bulky ligand environment. XPhos (a dialkylbiaryl phosphine) facilitates the difficult oxidative addition into the stronger C–O bond and accelerates the subsequent reductive elimination[2]. The temperature must be elevated to 90 °C to overcome the thermodynamic barrier.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict argon flow, charge a sealed reaction tube with the mono-coupled aryl triflate intermediate from Phase 1 (1.0 equiv), the secondary nucleophile (e.g., an amine for Buchwald-Hartwig or a boronic acid for Suzuki) (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.15 M).

  • Reaction: Seal the tube securely and heat the mixture to 90 °C in an oil bath for 12 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via GC-MS or LC-MS. The complete disappearance of the triflate intermediate confirms that the elevated temperature and XPhos ligand successfully breached the C–OTf activation barrier.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter the mixture through a pad of Celite to remove palladium black and inorganic phosphate salts.

  • Purification: Concentrate the filtrate and purify the fully di-coupled target molecule via reverse-phase preparative HPLC or standard silica gel chromatography.

References

  • Buy 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate (EVT-12995369) Source: EvitaChem[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsP-ddqo5WmUqOnyeCVtfA9NZOKsZ1H969i683F9T6--ZiLHN5RW138yZOZ3HD6GaWchJG4umD1zOdSJpUX6uZM74I6g675-WbbIi9CYQkQZuQ2xWZxcUsDGZQRG6pbP3ba5RSZlZzvsc=][1]

  • Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin Source: PMC (National Institutes of Health)[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGihbstuxmDL3gDvv4NUzcd60Cy43sSTls_j1OecDZTao2jFJmVtr180684ZApfhTRNcauJDqEsJhEp3FrcG59viC4b3nTEIxI0XSO0uWa3MKcmUd4KguUpCD_49Y6aP7HX3WpBYYoF0qTfH0s=][3]

  • Nickel-catalyzed divergent Mizoroki–Heck reaction of 1,3-dienes Source: PMC (National Institutes of Health)[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbTk2nhebU6vGgup5zDWdma5eplpioWIxprrRqJCA_IjudZ5pzuzHlBtod0mOXajkCQ0EueFIi0rF_sjPaI97ABlQyNzcZMVsOl4GZ9kAT0syo-6wNCfiKPkxa7MfMLMhWySoegqaA-VotPbI=][4]

  • Dichloro[(2-dimethylamino)propyldiphenylphosphine]palladium(II) (PdCl2(alaphos)): An Efficient Catalyst for Cross-Coupling of Aryl Triflates with Alkynyl Grignard Reagents Source: The Journal of Organic Chemistry (ACS Publications)[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQtIdo9IWads1Dt10zkkEphLPOKU6g7Bi3yDX8N7LeEsmTuPyd8p0F65ZS_t3J9TtI8yvcHYmraq_yjJXaQJNQz54lgAJX_lBrCcWe2lX3N29iQ2hzbFFlwnvamFo8qqqopimafA==][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Difluoro-5-iodophenyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-5-iodophenyl trifluoromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My reaction yield is consistently low. What is the most likely culprit?

A1: Low yield in this triflation reaction often stems from one of three areas: (1) Purity of the starting phenol , (2) Reactivity of the triflating agent , or (3) Inadequate base performance . The starting material, 2,4-difluoro-5-iodophenol, is electron-deficient due to the presence of two fluorine atoms and an iodine atom, making its hydroxyl group less nucleophilic than that of simple phenols.[1] This reduced reactivity requires meticulously anhydrous conditions and a sufficiently strong, non-nucleophilic base to efficiently deprotonate the phenol.

Q2: The reaction mixture is turning dark brown or black. What does this indicate?

A2: A dark coloration often suggests decomposition of the triflic anhydride or side reactions. Triflic anhydride (Tf₂O) is extremely reactive and highly sensitive to moisture.[2][3] If there is residual water in your solvent, glassware, or starting materials, the anhydride will hydrolyze to trifluoromethanesulfonic acid. This acid can promote various side reactions and charring, especially at elevated temperatures. Ensure all components are rigorously dried before use.

Q3: How can I be sure my starting 2,4-difluoro-5-iodophenol is pure enough for the reaction?

A3: The purity of the starting phenol is critical. Impurities, especially residual water or other nucleophilic species, can consume the expensive triflic anhydride. It is recommended to verify the purity by NMR and to dry the phenol under high vacuum for several hours before use. If its purity is questionable, consider recrystallization or purification by column chromatography.

Q4: Can I use a different base, like triethylamine (TEA) or an inorganic base, instead of pyridine?

A4: Yes, other bases can be used, but the choice has significant implications.

  • Pyridine is a common choice and acts as both a base and a nucleophilic catalyst. However, it can be difficult to remove during workup.

  • Triethylamine (TEA) is a stronger, non-nucleophilic base that is often effective but must be of high purity and anhydrous.

  • Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be used, often in biphasic systems (e.g., DCM/water or toluene/water), which simplifies workup by avoiding the need to remove amine salts.[4][5] This aqueous-based method can be surprisingly effective and prevents the formation of hard-to-remove pyridinium or triethylammonium triflate salts.[4][5]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and solving issues at each stage of the synthesis.

Stage 1: Reagents and Starting Materials
Problem Potential Cause Scientific Rationale & Solution
No reaction or very low conversion Degraded Triflic Anhydride (Tf₂O) Triflic anhydride is one of the most reactive electrophiles used in organic synthesis and is extremely hygroscopic.[2][3] It reacts violently with water.[3] Solution: Use a fresh bottle or a freshly opened ampule of Tf₂O. Handle it under a dry, inert atmosphere (Nitrogen or Argon) using dry syringes or cannulas.[2] Never use Tf₂O that appears cloudy or discolored.
Wet Solvent or Reagents Trace amounts of water will rapidly quench Tf₂O, forming two equivalents of triflic acid, which will protonate the base and prevent the deprotonation of the phenol. Solution: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent (e.g., CaH₂ for Dichloromethane). Ensure the phenol and base are also rigorously dried.
Impure 2,4-difluoro-5-iodophenol Nucleophilic impurities in the starting phenol will compete for the triflic anhydride, reducing the amount available to react with the intended phenol. Solution: Confirm the purity of the starting material via ¹H NMR, ¹⁹F NMR, and/or melting point. If necessary, purify by recrystallization or column chromatography before use.
Stage 2: Reaction Conditions

The triflation of a phenol is a nucleophilic attack of the phenoxide on the electrophilic sulfur atom of triflic anhydride. A base is required to deprotonate the phenol and to neutralize the triflic acid byproduct generated.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack P Ar-OH PO Ar-O⁻ P->PO + Base B Base BH Base-H⁺ B->BH PO2 Ar-O⁻ Tf2O Tf-O-Tf PO2->Tf2O attacks S Int [Intermediate] Tf2O->Int TfO TfO⁻ Int->TfO Product Product Int->Product Ar-O-Tf

Caption: General mechanism for phenol triflation.

Problem Potential Cause Scientific Rationale & Solution
Reaction stalls or is incomplete Incorrect Stoichiometry For electron-deficient phenols, a slight excess of both the base and triflic anhydride is often required to drive the reaction to completion. Solution: Use 1.1 to 1.2 equivalents of base and 1.1 equivalents of Tf₂O relative to the phenol. Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.
Insufficiently Low Temperature The reaction is highly exothermic. Adding triflic anhydride at room temperature can lead to rapid heat generation, causing decomposition and side reactions.[6] Solution: Cool the solution of phenol and base to 0 °C or below (e.g., -10 °C in an ice/methanol bath) before the dropwise addition of triflic anhydride.[6] Maintain this low temperature throughout the addition and for a period afterward before allowing the reaction to slowly warm to room temperature.
Formation of multiple unidentified byproducts Base Nucleophilicity If the base used (e.g., certain amines) is too nucleophilic, it can react directly with the triflic anhydride. Solution: Use a sterically hindered non-nucleophilic base like 2,6-lutidine or a proton sponge. Alternatively, consider the biphasic method with an inorganic base like K₃PO₄, which avoids soluble amine bases altogether.[4][5]
Stage 3: Work-up and Purification
Problem Potential Cause Scientific Rationale & Solution
Product hydrolyzes back to starting phenol Exposure to Water/Base during Work-up Aryl triflates, while more stable than alkyl triflates, can still hydrolyze back to the phenol, especially under basic aqueous conditions.[7][8] Solution: Quench the reaction with a cold, dilute acid (e.g., 0.2 N HCl) or a saturated ammonium chloride solution instead of pure water or a basic solution.[6][7] Keep all work-up steps cold to minimize hydrolysis.
Difficulty removing amine salt byproducts High Polarity of Salts Pyridinium or triethylammonium triflate salts can be difficult to separate from the desired product, sometimes co-eluting during chromatography. Solution: After quenching, perform multiple aqueous washes to remove the bulk of the salts. If they persist, filtering the crude product through a short plug of silica gel can be effective.[6] For future syntheses, using the K₃PO₄ biphasic method avoids this issue entirely.[4][5]
Product decomposition on silica gel Acidity of Silica Gel Standard silica gel is acidic and can cause sensitive compounds, including some triflates, to decompose during column chromatography. Solution: Neutralize the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine, then pack the column.[7] Alternatively, use a different stationary phase like alumina or consider purification by crystallization if the product is a solid.[7]

Recommended Experimental Protocol (Biphasic Method)

This protocol is based on highly efficient methods developed for aryl triflate synthesis that avoid the use of amine bases, simplifying purification.[4][5]

Materials:

  • 2,4-Difluoro-5-iodophenol (1.0 eq)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq)

  • Trifluoromethanesulfonic Anhydride (Tf₂O) (1.2 eq)

  • Toluene or Dichloromethane (DCM)

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoro-5-iodophenol in toluene (approx. 0.2 M).

  • Add Base: Add a 30% (w/v) aqueous solution of K₃PO₄ to the flask. The mixture should be biphasic.

  • Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.

  • Tf₂O Addition: Slowly add triflic anhydride (1.2 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity (>95%).[4] If further purification is needed, pass it through a short plug of silica gel using a non-polar eluent (e.g., hexanes/ethyl acetate).

Troubleshooting_Workflow Start Low or No Yield CheckPurity Check Starting Material Purity (NMR, mp) Start->CheckPurity CheckReagents Verify Reagent Quality (Fresh Tf₂O, Anhydrous Base/Solvent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp Control, Stoichiometry) Start->CheckConditions CheckWorkup Analyze Workup & Purification (Hydrolysis? Decomp on Silica?) Start->CheckWorkup PurifySM Purify/Dry Starting Phenol CheckPurity->PurifySM Impure? NewReagents Use Fresh Anhydrous Reagents CheckReagents->NewReagents Degraded/Wet? OptimizeCond Optimize Conditions: - Add Tf₂O at <= 0 °C - Use 1.1-1.2 eq Tf₂O - Consider biphasic method CheckConditions->OptimizeCond Suboptimal? OptimizeWorkup Optimize Workup: - Quench with dilute acid - Neutralize silica gel CheckWorkup->OptimizeWorkup Issues Found? Success Improved Yield PurifySM->Success NewReagents->Success OptimizeCond->Success OptimizeWorkup->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • EvitaChem. (n.d.). 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate.
  • Carl Roth. (n.d.). Trifluoromethanesulfonic anhydride Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Trifluoroacetic anhydride Safety Data Sheet. Retrieved from [Link]

  • Larhed, M., Motallebi, S., & Hulthe, S. (2002). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 4(7), 1095–1097. [Link]

  • Pees, A., Pusch, M., & Ritter, T. (2020). The CF3SO2F triflylation of phenols (phenolate as reactive species) and amines occurs through different pathways. Chemical Science, 11(34), 9192–9197. [Link]

  • Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. [Link]

  • Organic Chemistry Portal. (n.d.). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Retrieved from [Link]

  • Sharland, J. C., et al. (2018). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Chemical Science, 9(28), 6075-6080.
  • Isherwood, M., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies.
  • Wang, Q., et al. (2017). Simple and Efficient Generation of Aryl Radicals from Aryl Triflates: Synthesis of Aryl Boronates and Aryl Iodides at Room Temperature. Journal of the American Chemical Society, 139(24), 8124–8127.
  • Fustero, S., et al. (2011). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 7, 529–547.
  • Reddit. (2023). Hydrolysis of aryl triflate during suzuki. r/Chempros. Retrieved from [Link]

  • O-oka, M., et al. (2004).
  • Organic Syntheses. (n.d.). Preparation of 4-Chlorophenyl trifluoromethanesulfonate. Coll. Vol. 10, p.216 (2004); Vol. 78, p.122 (2002).
  • Jia, R., Wang, X., & Hu, J. (2021).
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  • Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone, a reagent for the synthesis of fluoroalkenes. Coll. Vol. 8, p.292 (1993); Vol. 67, p.157 (1989).
  • Chemistry Steps. (2024). Reactions of Phenols. Retrieved from [Link]

  • Lee, S. J., et al. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Chemistry - A European Journal, 21(46), 16439–16443.
  • Organic Chemistry Portal. (n.d.). Alcohol to Triflate - Common Conditions. Retrieved from [Link]

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Preventing premature hydrolysis of 2,4-difluoro-5-iodophenyl triflate during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals handling highly reactive electrophiles. Below, we address the specific mechanistic vulnerabilities, storage requirements, and handling protocols for 2,4-difluoro-5-iodophenyl triflate , a compound notorious for premature hydrolysis.

Mechanistic Insight: The Vulnerability of Electron-Deficient Triflates

To prevent degradation, one must first understand the thermodynamic and kinetic drivers of the molecule's instability.

The trifluoromethanesulfonate (triflate, CF₃SO₃⁻) group is an exceptional leaving group. Its strong electron-withdrawing nature stabilizes the transition state during nucleophilic substitution, making the attached ipso-carbon highly electrophilic[1]. In the case of 2,4-difluoro-5-iodophenyl triflate, this baseline reactivity is severely exacerbated by the aromatic ring's substitution pattern. The two highly electronegative fluorine atoms exert a powerful inductive pull (-I effect), rendering the ring extremely electron-deficient.

When exposed to even trace amounts of ambient moisture, water acts as a nucleophile, rapidly cleaving the C–O bond[1]. This hydrolysis yields 2,4-difluoro-5-iodophenol[2] and trifluoromethanesulfonic acid (triflic acid, TfOH)[3]. Because triflic acid is a superacid, its generation lowers the activation energy for subsequent hydrolysis events, triggering a rapid, autocatalytic degradation loop that destroys the compound and can corrode standard storage vessels[1][3].

Autocatalytic Hydrolysis Pathway

HydrolysisMechanisms Triflate 2,4-Difluoro-5-iodophenyl Triflate Phenol 2,4-Difluoro-5-iodophenol Triflate->Phenol Nucleophilic Attack TfOH Triflic Acid (TfOH) [Superacid] Triflate->TfOH Leaving Group Cleavage Moisture Ambient Moisture (H₂O) Moisture->Phenol Hydrolysis Degradation Autocatalytic Degradation Loop TfOH->Degradation Lowers Ea Degradation->Triflate Accelerates Hydrolysis Storage Anhydrous Storage (-20°C, Argon, PTFE) Storage->Moisture Blocks Ingress

Fig 1: Autocatalytic hydrolysis pathway of 2,4-difluoro-5-iodophenyl triflate and storage blocks.

Quantitative Stability Data

Hydrolysis kinetics are heavily influenced by environmental factors, particularly temperature and ambient moisture[1]. The table below summarizes the expected degradation rates of highly activated aryl triflates under various storage conditions.

Storage ConditionTemperatureAtmosphereSeal TypeEstimated Shelf-Life (to 5% Degradation)
Ideal (Glovebox/Schlenk) -20°CArgonPTFE-lined Ampoule> 12 months
Standard Cold Storage 2–8°CNitrogenPTFE Septum3–6 months
Benchtop (Sealed) 20°CAirScrew Cap< 72 hours
Benchtop (Open/Humid) 25°CAir (60% RH)None< 2 hours (Autocatalytic failure)

Troubleshooting & FAQs

Q1: My stored batch of 2,4-difluoro-5-iodophenyl triflate turned from a colorless liquid/solid to a dark yellow/brown oil. What happened? A: This discoloration is the hallmark of premature hydrolysis and subsequent autocatalytic degradation. The 2,4-difluoro-5-iodo substitution makes the compound highly susceptible to nucleophilic attack by ambient humidity. Once the C-O bond is cleaved, 2,4-difluoro-5-iodophenol and triflic acid are formed[2][3]. The free iodine on the phenol ring can oxidize over time, causing the dark discoloration, while the generated superacid auto-catalyzes the breakdown of the remaining intact triflate.

Q2: What is the optimal storage environment to prevent this degradation? A: Strict anhydrous and inert conditions are non-negotiable. Store the compound at -20°C to suppress activation-controlled hydrolysis kinetics[1]. The headspace must be backfilled with high-purity Argon (preferred over Nitrogen as it is heavier and forms a protective blanket). Use amber borosilicate glass with PTFE (Teflon) lined septa; standard rubber septa are permeable to moisture and will degrade rapidly upon contact with trace triflic acid[3].

Q3: Can a partially hydrolyzed batch be salvaged via distillation? A: Generally, no. Because the degradation generates triflic acid, attempting to purify a heavily degraded batch via reduced-pressure distillation often leads to further thermal decomposition. If the vacuum tightness is too low, the required distillation temperature becomes too high, accelerating the acid-catalyzed breakdown[4]. For highly sensitive downstream cross-coupling reactions, it is safer to synthesize or purchase a fresh batch[5].

Self-Validating Experimental Protocol: Anhydrous Aliquoting

To maintain the integrity of 2,4-difluoro-5-iodophenyl triflate during active use, follow this self-validating Schlenk line protocol. Do not just execute the steps; verify the causality checks to ensure system integrity.

Step 1: Equipment Preparation & System Purge

  • Action: Dry all glassware and gas-tight syringes in an oven at 150°C for at least 4 hours. Cool under active vacuum on a Schlenk line.

  • Causality: Micro-droplets of water adsorbed onto glass surfaces are sufficient to initiate the autocatalytic degradation loop.

  • Validation Check: The Schlenk line vacuum gauge must read < 0.1 mbar before backfilling with Argon. If the pressure is higher, there is a leak or residual moisture in the manifold.

Step 2: Temperature Equilibration

  • Action: Remove the sealed vial from -20°C storage and allow it to warm to room temperature (approx. 30 minutes) before opening or piercing the septum.

  • Causality: Opening a cold vial immediately exposes the chilled glass and internal atmosphere to ambient air, causing instant condensation of atmospheric moisture directly into the highly hygroscopic triflate.

  • Validation Check: The outer surface of the vial must be completely dry to the touch, with no visible condensation or frost, before proceeding.

Step 3: Inert Aliquot Extraction

  • Action: Pierce the PTFE septum with the purged, gas-tight syringe. Inject a volume of Argon equal to the volume of triflate being removed to maintain positive pressure, then withdraw the liquid.

  • Causality: Creating a vacuum inside the vial by withdrawing liquid without replacing the gas volume will pull ambient, moisture-laden air through the puncture hole once the needle is removed.

  • Validation Check: The extracted liquid should be completely colorless. Any yellow or brown tint indicates prior moisture ingress and compromised chemical integrity.

Step 4: Post-Extraction Sealing and Verification

  • Action: Withdraw the needle, immediately wrap the punctured septum tightly with Parafilm, and return the vial to -20°C storage.

  • Causality: Parafilm provides a secondary mechanical barrier against moisture ingress through the micro-puncture left by the syringe needle.

  • Validation Check (Optional but Recommended): Subject a micro-aliquot to ¹⁹F NMR. The presence of a clean singlet for the -OTf group confirms intact triflate, whereas a shift or additional peaks indicate TfOH formation.

References

  • Source: benzoic-acid-china.
  • Source: grokipedia.
  • Source: nih.
  • Source: google.
  • Source: acs.

Sources

Optimal solvent selection for 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex chemoselectivity landscape of 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate .

This bifunctional molecule contains two highly reactive electrophilic sites: an aryl iodide and an aryl triflate. This unique structure allows for orthogonal, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build complex active pharmaceutical ingredients (APIs). However, achieving strict chemoselectivity requires precise control over the reaction environment, primarily through optimal solvent selection.

Frequently Asked Questions (FAQs)

Q: Why does solvent choice dictate chemoselectivity between the C–I and C–OTf bonds? A: The fundamental causality lies in the mechanism of oxidative addition. Carbon–iodine (C–I) bonds are generally more reactive toward Pd(0) oxidative addition than carbon–triflate (C–OTf) bonds due to their lower bond dissociation energies[1]. In non-polar or weakly coordinating solvents (e.g., toluene, THF), oxidative addition proceeds via a neutral, concerted three-centered transition state. This neutral pathway is highly sensitive to bond energy differences, thus preserving strict selectivity for the weaker C–I bond[2]. Conversely, highly polar or coordinating solvents (e.g., DMF, DMSO) stabilize ionic intermediates. This facilitates a cationic oxidative addition pathway that significantly lowers the activation barrier for C–OTf insertion, leading to competitive reactivity at both sites and eroded chemoselectivity[3].

Q: Which solvent systems are best for preventing premature triflate hydrolysis? A: The triflate (–OTf) group is a superb leaving group but is highly susceptible to nucleophilic attack. Protic solvents (like water or ethanol) combined with strong bases (NaOH, KOH) will rapidly hydrolyze the triflate to a 2,4-difluoro-5-substituted phenol. To prevent this, you must use strictly anhydrous aprotic solvents (e.g., 1,4-dioxane, toluene) in conjunction with mild, non-nucleophilic bases such as anhydrous K3PO4 or Cs2CO3.

Troubleshooting Guide

Issue: Over-coupling (Loss of Chemoselectivity)

  • Symptoms: LC-MS analysis shows the formation of di-coupled products during the initial reaction phase, which was intended only for the C–I bond.

  • Root Cause: The solvent is too polar, or the reaction temperature is too high, which accelerates the oxidative addition of the C–OTf bond. Furthermore, the presence of certain halide additives can alter the palladium species' reactivity profile[4].

  • Solution:

    • Switch to a non-polar solvent (e.g., from DMF to Toluene or THF).

    • Lower the reaction temperature. Aryl iodides can often couple at room temperature (20°C–40°C), whereas aryl triflates typically require significant heating (>80°C)[5].

    • Ensure no exogenous halide additives (like LiCl or KF) are present unless specifically required for a downstream step.

Issue: Triflate Hydrolysis (Phenol Byproduct Formation)

  • Symptoms: Disappearance of the starting material mass, accompanied by the appearance of a phenol byproduct mass on the LC-MS trace.

  • Root Cause: Introduction of moisture into the system or the use of overly strong/nucleophilic bases that directly attack the sulfur atom of the triflate group.

  • Solution:

    • Rigorously dry and degas all solvents prior to use.

    • Replace aqueous base solutions with suspended anhydrous bases (e.g., finely milled K3PO4).

    • Avoid protic co-solvents entirely during the first coupling step.

Issue: Poor Solubility of the Catalytic Complex

  • Symptoms: The reaction mixture is highly heterogeneous, and conversion is stalled despite having an active catalyst and correct reagents.

  • Root Cause: Non-polar solvents (like toluene) necessary for chemoselectivity may poorly solvate polar boronic acids or inorganic bases.

  • Solution: Utilize a mixed solvent system like Toluene/THF (4:1). This marginally increases the solubility of polar reagents without triggering the non-selective cationic Pd pathway associated with highly polar solvents like DMF.

Quantitative Data: Solvent Comparison

To aid in your experimental design, the following table summarizes the causal effects of various solvent systems on reaction parameters.

Solvent SystemPolarityC–I Oxidative Addition RateC–OTf Oxidative Addition RateChemoselectivity (C–I vs C–OTf)Hydrolysis Risk
Toluene Very LowFastVery SlowExcellent Low
THF LowFastSlowHigh Low
1,4-Dioxane Low-ModerateFastModerateGood Low
DMF / DMSO HighFastFastPoor Moderate
EtOH / H₂O Very HighFastFastVery Poor High (Cleavage)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Chemoselective C–I Cross-Coupling (Suzuki-Miyaura)

Objective: Selectively couple at the iodine position while leaving the triflate intact.

  • Preparation: In an argon-filled glovebox, charge a dry Schlenk flask with 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.02 equiv).

  • Base Addition: Add finely milled, anhydrous K3PO4 (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous, degassed Toluene to achieve a 0.1 M concentration.

  • Reaction: Stir the reaction at 25°C to 40°C for 12 hours.

  • Validation Check: Before proceeding to workup, draw a 10 µL aliquot, dilute in MeCN, and analyze via UPLC-MS. A successful reaction will show >95% conversion to the mono-coupled product mass, with <2% of the di-coupled mass and 0% of the hydrolyzed phenol mass.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 2: Subsequent C–OTf Cross-Coupling (Buchwald-Hartwig)

Objective: Couple an amine to the remaining triflate position of the mono-coupled intermediate.

  • Preparation: Charge a clean Schlenk flask with the mono-coupled aryl triflate intermediate (1.0 equiv), the amine coupling partner (1.2 equiv), Pd2(dba)3 (0.02 equiv), and BrettPhos ligand (0.04 equiv).

  • Base Addition: Add anhydrous Cs2CO3 (2.0 equiv).

  • Solvation: Suspend in a polar, coordinating solvent like anhydrous 1,4-Dioxane (0.1 M) to facilitate the cationic oxidative addition pathway.

  • Reaction: Heat the mixture to 90°C for 16 hours.

  • Validation Check: UPLC-MS should confirm the complete consumption of the mono-coupled intermediate and the exclusive formation of the di-coupled target molecule.

  • Workup: Filter through a pad of Celite, concentrate under reduced pressure, and purify.

Visualizations

Workflow SM 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate Step1 C-I Cross-Coupling (Non-polar solvent, e.g., Toluene/THF) SM->Step1 Int Mono-coupled Aryl Triflate Step1->Int Step2 C-OTf Cross-Coupling (Polar solvent, e.g., Dioxane/DMF) Int->Step2 Prod Di-coupled Target Molecule Step2->Prod

Sequential cross-coupling workflow leveraging solvent-controlled chemoselectivity.

Mechanism Pd Pd(0) Catalyst + Substrate NonPolar Non-Polar Solvents (Toluene, THF) Pd->NonPolar Polar Polar/Coordinating Solvents (DMF, DMSO) Pd->Polar Neutral Neutral Pathway (Concerted 3-center TS) NonPolar->Neutral Cationic Cationic/Anionic Pathway (Stabilized intermediates) Polar->Cationic Selective High Chemoselectivity (Fast C-I insertion) Neutral->Selective NonSelective Poor Chemoselectivity (Competitive C-OTf insertion) Cationic->NonSelective

Mechanistic divergence of Pd(0) oxidative addition based on solvent polarity.

References

  • Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL:2

  • Sonogashira coupling Source: Wikipedia URL:5

  • Pd(0)-Catalyzed Carboiodination: Early Developments and Recent Advances Source: RSC URL:1

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 Source: ACS Publications URL:3

  • Nickel-Catalyzed Reductive Cross-Couplings: New Opportunities for Carbon–Carbon Bond Formations Source: CCS Chemistry URL:4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation of 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate Reaction Products

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the development of novel pharmaceuticals and advanced materials. The unique electronic properties of 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate, a substrate bearing both a reactive iodine atom and a trifluoromethanesulfonate (triflate) leaving group, offer a versatile platform for sequential and site-selective cross-coupling reactions. This guide provides an in-depth analysis of the spectroscopic validation of products derived from this substrate, with a comparative look at alternative reagents. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind the experimental choices, ensuring a robust and self-validating approach to product characterization.

The Strategic Advantage of 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate

The utility of 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate lies in the differential reactivity of its two leaving groups. The carbon-iodine bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the carbon-triflate bond. This chemoselectivity allows for a stepwise functionalization, first at the iodo-position, followed by a subsequent reaction at the triflate-position, enabling the synthesis of complex, multi-substituted aromatic compounds. The fluorine atoms at the 2- and 4-positions further modulate the electronic properties of the ring, influencing reaction rates and the spectroscopic signatures of the resulting products.

Spectroscopic Validation of Key Cross-Coupling Reactions

The successful synthesis of novel compounds hinges on unambiguous structural confirmation. A multi-technique spectroscopic approach is essential for the validation of reaction products derived from 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate. We will explore the expected spectroscopic outcomes for three common and powerful cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination.

Suzuki Coupling: Formation of C-C Bonds

The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate.[1] When reacting 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate with an arylboronic acid, the initial coupling is expected to occur at the more reactive iodo-position.

Experimental Protocol: Suzuki Coupling

A general procedure for the Suzuki coupling of an arylboronic acid with an aryl iodide is as follows:

  • To a reaction vessel, add the aryl iodide (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Logical Workflow for Suzuki Coupling

Caption: Workflow for a typical Suzuki coupling reaction.

Expected Spectroscopic Data for 2,4-Difluoro-5-phenylphenyl trifluoromethanesulphonate

Spectroscopic TechniqueExpected Observations
¹H NMR Complex multiplets in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons of both phenyl rings. The integration will reflect the total number of aromatic protons.
¹³C NMR Multiple signals in the aromatic region (approx. 110-160 ppm). The carbon attached to the triflate group will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.
¹⁹F NMR A singlet for the triflate group (around -73 to -78 ppm) and two distinct signals for the fluorine atoms on the benzene ring.
Mass Spec (MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight. Fragmentation patterns may show the loss of the triflate group (SO₃CF₃).
FTIR Characteristic C-F stretching vibrations (around 1100-1300 cm⁻¹), S=O stretching from the sulfonate group (around 1350-1450 cm⁻¹), and aromatic C-H and C=C stretching.[3]
Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4]

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide is as follows:

  • In a reaction flask, dissolve the aryl iodide (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or DMF).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add a base, typically an amine such as triethylamine (NEt₃) or diisopropylamine (DIPA), which can also serve as the solvent.

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[5]

Logical Workflow for Sonogashira Coupling

Caption: Workflow for a typical Sonogashira coupling reaction.

Expected Spectroscopic Data for 2,4-Difluoro-5-(phenylethynyl)phenyl trifluoromethanesulphonate

Spectroscopic TechniqueExpected Observations
¹H NMR Aromatic protons will appear as multiplets in the range of 7.0-7.8 ppm. The absence of a terminal alkyne proton signal (if present in the starting material) is a key indicator of reaction success.
¹³C NMR The two sp-hybridized carbons of the alkyne will appear in the range of 80-100 ppm. Aromatic carbons and the triflate-bound carbon will also be present.
¹⁹F NMR A singlet for the triflate group and two signals for the fluorine atoms on the benzene ring.
Mass Spec (MS) The molecular ion peak (M⁺) corresponding to the product's molecular weight.
FTIR The characteristic C≡C stretching vibration (around 2100-2260 cm⁻¹), which is often weak or absent for symmetrical internal alkynes. C-F and S=O stretching bands will also be present.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6]

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of an aryl iodide with an amine is as follows:

  • Combine the aryl iodide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃) in a reaction vessel.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[7]

Logical Workflow for Buchwald-Hartwig Amination

Caption: Workflow for a typical Buchwald-Hartwig amination.

Expected Spectroscopic Data for N-phenyl-2,4-difluoro-5-aminophenyl trifluoromethanesulphonate

Spectroscopic TechniqueExpected Observations
¹H NMR A broad singlet for the N-H proton (its chemical shift can vary depending on the solvent and concentration). Aromatic protons will appear as multiplets.
¹³C NMR Aromatic carbon signals will be present, with those adjacent to the nitrogen atom showing a characteristic shift.
¹⁹F NMR A singlet for the triflate group and two signals for the fluorine atoms on the benzene ring.
Mass Spec (MS) The molecular ion peak (M⁺) corresponding to the product's molecular weight.
FTIR A characteristic N-H stretching vibration (around 3300-3500 cm⁻¹). C-N stretching bands will also be present, in addition to the C-F and S=O absorptions.

Comparative Analysis: Alternative Reagents

While 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate offers excellent versatility, other reagents can be considered for similar transformations. The choice of reagent often depends on factors such as cost, availability, and the specific reactivity required.

ReagentAdvantagesDisadvantagesSpectroscopic Comparison of Phenylated Product
2,4-Difluoro-5-bromophenyl trifluoromethanesulphonate Generally more cost-effective than the iodo-analogue.The C-Br bond is typically less reactive than the C-I bond, potentially requiring harsher reaction conditions.Similar ¹H, ¹³C, and ¹⁹F NMR spectra to the iodo-derived product. The mass spectrum will show a molecular ion peak corresponding to the bromo-compound.
1-Bromo-2,4-difluoro-5-iodobenzene Lacks the triflate group, simplifying the spectroscopic analysis of the final product if only single functionalization is desired.Less versatile for sequential couplings as it lacks a second leaving group of different reactivity.The ¹⁹F NMR will not show a signal for the triflate group. The mass spectrum will have a lower molecular weight.
2,4-Dichloro-5-iodophenyl trifluoromethanesulphonate Chlorine is an inexpensive halogen.The C-Cl bond is significantly less reactive than C-I or C-Br, often requiring specialized catalyst systems for efficient coupling.[8]The absence of C-F coupling in the ¹H and ¹³C NMR spectra will be a key differentiator. The ¹⁹F NMR will only show the triflate signal.

Conclusion

The spectroscopic validation of reaction products from 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate requires a systematic and multi-faceted approach. By understanding the expected outcomes in ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and FTIR, researchers can confidently confirm the structure of their synthesized compounds. The strategic choice of this substrate allows for a controlled and sequential introduction of functionalities, a powerful tool in the synthesis of complex molecules. The comparison with alternative reagents highlights the trade-offs between reactivity, cost, and synthetic versatility, enabling chemists to make informed decisions in their experimental design. This guide serves as a foundational resource for scientists and professionals in the field, promoting rigorous and reliable characterization of novel chemical entities.

References

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. PMC. [Link]

  • Organotin(IV) trifluoromethanesulfonate chemistry: isolation and characterization of novel 1,10-phenanthroline-based derivatives. Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂ at Room Temperature. NSF Public Access Repository. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

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Comparative Analysis of Leaving Group Kinetics for 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the functionalization of complex polyhalogenated scaffolds not merely as a sequence of synthetic steps, but as an exercise in precise kinetic control. 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate (CAS: 109586-39-2) is a masterclass in chemoselectivity. This molecule presents three electronically and sterically distinct leaving groups—iodide (-I), triflate (-OTf), and fluoride (-F)—each competing for activation.

To successfully utilize this building block in drug development or materials science, one must understand the fundamental causality behind leaving group kinetics across different reaction paradigms: transition-metal-catalyzed cross-coupling versus nucleophilic aromatic substitution (SNAr).

Mechanistic Causality & Kinetic Profiling

Cross-Coupling Kinetics: Iodide vs. Triflate

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-heteroatom bond. The intrinsic reactivity follows the order of bond dissociation energies and polarizability: C-I > C-Br ≈ C-OTf > C-Cl 1.

Because the C-I bond is weaker (~65 kcal/mol) and highly polarizable, standard Pd(0) catalysts insert into it orders of magnitude faster than the C-OTf bond (~105 kcal/mol). However, triflates are exceptional pseudohalides. The extreme electron-withdrawing nature of the -CF3 group stabilizes the departing sulfonate anion 2. By engineering the catalyst's ligation state (e.g., using bulky, electron-rich phosphines like PtBu3) and utilizing polar coordinating solvents, we can increase the electron density on the palladium center, effectively inverting the chemoselectivity to favor C-OTf cleavage 3.

SNAr Kinetics: The Dominance of Fluoride

While the C-F bond is virtually inert to standard Pd(0) oxidative addition due to its high bond strength (~125 kcal/mol), its behavior in SNAr is the exact opposite. The rate-determining step in SNAr is the nucleophilic attack to form the anionic Meisenheimer complex. Fluorine's extreme electronegativity (3.98 Pauling) powerfully draws electron density away from the ipso-carbon, making it highly electrophilic and drastically lowering the activation barrier for nucleophilic addition. Here, the reactivity order is -F >> -OTf ≈ -I .

G A 2,4-Difluoro-5-iodophenyl trifluoromethanesulphonate B Pd-Catalyzed Cross-Coupling A->B Organometallics (Pd cat.) C Nucleophilic Aromatic Substitution (SNAr) A->C Hard Nucleophiles (Amines/Alkoxides) D C-I Cleavage (Standard) B->D Pd(PPh3)4 Non-polar E C-OTf Cleavage (Ligand-Tuned) B->E Pd/PtBu3 Polar solvent F C-F Cleavage (ortho/para to EWG) C->F Heat, Base

Logical mapping of chemoselective pathways for multi-halogenated aryl triflates.

Quantitative Data Presentation

To facilitate objective experimental design, the kinetic behaviors of the three leaving groups are summarized below.

Table 1: Relative Reactivity in Pd(0)-Catalyzed Oxidative Addition

Leaving GroupBond Dissociation EnergyRelative Reactivity (Standard Pd)Mechanistic Rationale
-I ~65 kcal/molVery High (Fastest) Low activation barrier; highly polarizable bond.
-OTf ~105 kcal/molHigh Excellent pseudohalide; requires higher temp or tuned ligands.
-F ~125 kcal/molVery Low (Inert) Bond is too strong for standard oxidative addition.

Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Leaving GroupElectronegativity (Pauling)Relative Reactivity (SNAr)Mechanistic Rationale
-F 3.98Very High (Fastest) Extreme inductive effect stabilizes the Meisenheimer complex.
-OTf ~3.00 (group)Moderate Good leaving group, but less inductive stabilization than -F.
-I 2.66Low Poor stabilization of the anionic intermediate.

Experimental Methodologies & Self-Validating Protocols

When executing sequential functionalization, the primary mode of failure is the premature hydrolysis of the triflate group into a phenol, particularly in the presence of strong aqueous bases 4. The following protocols are engineered to be self-validating and kinetically controlled.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Targeting C-I)

Causality: We utilize a bidentate ligand (dppf) to prevent the formation of highly coordinatively unsaturated Pd species that might activate the C-OTf bond. A mild base (Et3N) prevents nucleophilic triflate hydrolysis.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2,4-difluoro-5-iodophenyl trifluoromethanesulphonate (1.0 equiv), arylboronic acid (1.05 equiv), and PdCl2(dppf) (5 mol%).

  • Solvent & Base: Add a degassed mixture of DMF/H2O (10:1 ratio), followed by dropwise addition of Et3N (2.0 equiv).

  • Reaction: Stir at 25 °C for 4–6 hours.

  • Self-Validation System: Monitor via TLC (Hexanes/EtOAc). Critical Check: The appearance of a highly polar, UV-active baseline spot indicates triflate hydrolysis (phenol formation). If this occurs, reduce the reaction temperature or base equivalents. A successful reaction yields a single, less-polar product spot.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Iterative Cross-Coupling (Targeting C-OTf)

Causality: With the reactive C-I bond consumed, we must force C-OTf activation. This requires a more electron-rich catalyst (Pd(PPh3)4) and thermal energy. Stronger bases can now be used safely.

  • Preparation: Charge a flask with the intermediate biaryl triflate from Protocol 1 (1.0 equiv), a second arylboronic acid (1.2 equiv), and Pd(PPh3)4 (10 mol%).

  • Solvent & Base: Add degassed Toluene/EtOH/H2O (4:1:1) and Na2CO3 (2.0 equiv).

  • Reaction: Heat to 80 °C for 12 hours.

  • Self-Validation System: Monitor via LC-MS. The complete disappearance of the triflate mass peak and the emergence of the teraryl product mass confirms successful C-OTf insertion rather than hydrolysis.

Workflow Step1 Step 1: Chemoselective Suzuki Coupling Target: C-I Bond Cond1 PdCl2(dppf), Ar-B(OH)2 DMF/H2O, Et3N, 25°C Step1->Cond1 Int1 Intermediate: 2,4-Difluoro-5-arylphenyl triflate Cond1->Int1 Step2 Step 2: Second Cross-Coupling Target: C-OTf Bond Int1->Step2 Cond2 Pd(PPh3)4, Ar'-B(OH)2 EtOH/H2O, Na2CO3, 80°C Step2->Cond2 Product Final Product: Teraryl Scaffold Cond2->Product

Step-by-step workflow for sequential Suzuki-Miyaura cross-coupling.

References

  • Chemodivergence between Electrophiles in Cross‐Coupling Reactions Source: ResearchGate URL:3

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PMC (PubMed Central) URL:1

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates Source: Graz University of Technology / Elsevier URL:4

  • A Comparative Guide to the Reactivity of Propyl Triflate, Iodide, and Bromide in Nucleophilic Substitution Source: Benchchem URL:2

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